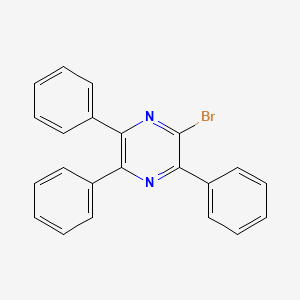

2-Bromo-3,5,6-triphenylpyrazine

Description

Significance of Nitrogen Heterocycles in Contemporary Chemical Research

Nitrogen heterocycles are organic compounds containing a ring structure composed of at least one nitrogen atom in addition to carbon atoms. wisdomlib.orgopenmedicinalchemistryjournal.comelsevierpure.com These compounds are of immense importance in contemporary chemical research due to their ubiquitous presence in natural products, pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgmsesupplies.com An analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs feature nitrogen heterocycles, highlighting their critical role in drug design and development. msesupplies.com Their diverse biological activities and the ability to fine-tune their properties through structural modifications make them invaluable building blocks in the quest for new and improved molecules. openmedicinalchemistryjournal.commsesupplies.com Furthermore, nitrogen-containing heterocycles are increasingly utilized as ligands in transition-metal catalysis and organocatalysis, further expanding their impact on synthetic chemistry. frontiersin.org

Historical Context and Evolution of Pyrazine (B50134) Derivatives in Organic Synthesis

The history of pyrazine synthesis dates back to the 19th century. researchgate.netwikipedia.org Early methods, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), laid the groundwork for accessing this important class of heterocycles. wikipedia.org The first reported synthesis of a pyrazine was by Laurent in 1844, which was later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net Over the years, the synthesis of pyrazine derivatives has evolved significantly, with the development of more efficient and versatile methods. rsc.orgresearchgate.net Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have become powerful tools for the functionalization of the pyrazine core, allowing for the introduction of a wide range of substituents. rsc.orgnih.gov These advancements have enabled the synthesis of complex pyrazine-containing molecules with tailored properties for various applications. researchgate.net

Overview of Advanced Functionalized Pyrazine Systems in Materials Science and Catalysis

The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, make it an attractive component in the design of advanced functional materials. lifechemicals.comrsc.org Pyrazine-based polymers and other light-responsive materials have shown significant promise for applications in optical and photovoltaic devices. lifechemicals.comrsc.org The incorporation of pyrazine units into π-conjugated systems can lead to materials with low bandgaps, which is advantageous for solar cell applications. lifechemicals.com In the realm of catalysis, functionalized pyrazines serve as effective ligands for transition metals. rsc.org The electronic and steric properties of these ligands can be fine-tuned to modulate the activity and selectivity of the catalyst in various chemical transformations. openmedicinalchemistryjournal.com For instance, pyrazine-functionalized ruthenium(II) complexes have been investigated as visible-light-activated photobases. nih.gov

Rationale for Investigating Polyarylpyrazine Architectures, with Emphasis on 2-Bromo-3,5,6-triphenylpyrazine

Polyaryl-substituted pyrazines represent a class of compounds with significant potential due to their unique structural and electronic characteristics. The presence of multiple phenyl groups can impart desirable properties such as thermal stability and specific photophysical behavior. The investigation of this compound is driven by its potential as a versatile building block in organic synthesis. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This strategic placement of a reactive site on a highly substituted pyrazine core opens avenues for the synthesis of novel materials and compounds with potential applications in fields ranging from medicinal chemistry to materials science. The triphenyl-substituted pyrazine framework provides a rigid and sterically defined platform, which can be exploited to control the three-dimensional arrangement of appended functional groups.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5,6-triphenylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN2/c23-22-21(18-14-8-3-9-15-18)24-19(16-10-4-1-5-11-16)20(25-22)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNDZXYWEVLZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)Br)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 3,5,6 Triphenylpyrazine

Established Synthetic Routes to Substituted Pyrazines

The synthesis of the pyrazine (B50134) core and its subsequent functionalization are well-documented areas of heterocyclic chemistry. Key methodologies include condensation reactions to form the ring, strategies for halogenation, and methods for arylation.

The most traditional and widely employed method for constructing the pyrazine ring is through the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoalkane. slideshare.net This reaction typically proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net Oxidizing agents such as copper (II) oxide or manganese oxide are commonly used for this dehydrogenation step. researchgate.net

More contemporary approaches have been developed to streamline this process. For instance, the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant metals like manganese, can produce symmetrically substituted pyrazines. nih.gov This method is considered atom-economical and environmentally benign as it generates only hydrogen gas and water as byproducts. nih.gov Other variations include the reaction of α-halo ketones or the ring-opening of epoxides with diamines. slideshare.netnih.gov

| Reaction Type | Precursors | Key Features | Typical Byproducts |

| Classical Condensation | 1,2-Diketone + 1,2-Diamine | Forms dihydropyrazine intermediate; requires subsequent oxidation. slideshare.netresearchgate.net | Water |

| Dehydrogenative Coupling | 2-Amino Alcohols | Catalyzed by metal complexes (e.g., Manganese, Ruthenium); direct formation of aromatic ring. nih.gov | Water, Hydrogen Gas |

| From α-Halo Ketones | α-Halo Ketone + Diamine | Standard protocol for pyrazine synthesis. nih.gov | Halide Salts |

| From Epoxides | Epoxide + Ethylenediamine | Involves ring-opening followed by oxidation. slideshare.net | Water |

This table provides a summary of common condensation reactions for pyrazine ring formation.

Introducing halogen substituents onto a pyrazine core presents a significant chemical challenge. The pyrazine ring is electron-deficient, making it resistant to standard electrophilic aromatic substitution reactions like halogenation. thieme-connect.de Direct reactions with elemental halogens often require harsh conditions, such as high temperatures, and may result in a mixture of products. thieme-connect.deyoutube.com

To overcome this low reactivity, several strategies have been developed:

Use of Activating Groups: The presence of electron-donating groups on the pyrazine ring can facilitate electrophilic substitution.

N-Oxide Formation: Converting the pyrazine to its N-oxide derivative can activate the ring system towards electrophilic attack.

Metalation-Halogenation: Directed ortho-metalation using strong bases followed by quenching with a halogen source is a viable, though often complex, method for regioselective halogenation. chemrxiv.org

Use of Halogenating Agents: Reagents such as N-halosuccinimides (NBS, NCS) are sometimes used, though they may still require elevated temperatures. rsc.org In some cases, side-chain brominations on alkyl-substituted pyrazines can be achieved. rsc.orgresearchgate.net

The difficulty of direct halogenation means that it is often more synthetically feasible to incorporate the halogen atom by using a pre-halogenated building block in the initial ring-forming condensation reaction.

| Halogenation Strategy | Description | Challenges |

| Direct Electrophilic Halogenation | Reaction with elemental halogens (e.g., Cl₂, Br₂). | Requires harsh conditions (high heat); low reactivity of the electron-deficient pyrazine ring. thieme-connect.deyoutube.com |

| Metalation-Halogenation | Deprotonation with a strong base followed by reaction with a halogen source. | Requires careful control of reaction conditions and may need directing groups for selectivity. chemrxiv.org |

| Using N-Halosuccinimides | Reagents like NBS or NCS are used as the halogen source. | Often requires elevated temperatures. rsc.org |

| Halogenation via N-Oxides | Activation of the pyrazine ring by forming the N-oxide prior to halogenation. | Adds extra steps to the synthetic sequence. |

This table outlines common strategies for introducing halogen substituents onto pyrazine cores.

The introduction of multiple phenyl groups onto a pyrazine ring is most efficiently achieved through modern cross-coupling reactions. These methods are fundamental to constructing complex aromatic systems. Palladium-catalyzed reactions, in particular, are widely used for forming carbon-carbon bonds between aromatic rings.

Suzuki Coupling: This reaction involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex. It is a robust and widely used method for arylating heterocyclic compounds, including pyrazine derivatives. mdpi.com

Stille Coupling: This method couples an organotin compound with an organic halide, also catalyzed by palladium.

Direct Arylation Polycondensation: This is an alternative approach that involves the C-H/C-X coupling of two different aromatic compounds, avoiding the need to prepare organometallic reagents. researchgate.net

For the synthesis of a polyphenylpyrazine, a halogenated pyrazine precursor would typically be subjected to a Suzuki or similar cross-coupling reaction with phenylboronic acid to install the phenyl substituents. mdpi.com

Specific Synthetic Pathways to 2-Bromo-3,5,6-triphenylpyrazine

Synthesizing the target molecule, this compound, requires a multi-step approach that combines the foundational reactions described above. The specific sequence of bromination and arylation is critical to achieving the desired substitution pattern.

One logical pathway involves the initial synthesis of the triphenylpyrazine core, followed by a selective bromination step.

Synthesis of Triphenylpyrazine: The precursor, 2,3,5-triphenylpyrazine, can be synthesized via the condensation of benzil (B1666583) (an α-diketone) with α-aminophenylacetonitrile or a related 1,2-diamino compound.

Post-Synthetic Bromination: The synthesized triphenylpyrazine would then be subjected to bromination. Due to the electron-deficient nature of the pyrazine ring, this step would likely require a potent brominating agent and potentially harsh reaction conditions. The key challenge in this approach is achieving regioselectivity. The existing phenyl groups would influence the electronic properties of the single available C-H position on the pyrazine ring, but achieving bromination exclusively at the C-2 position without side reactions could be difficult.

A more controlled and likely more successful approach involves incorporating the bromine atom early in the synthesis by using a brominated precursor. This strategy offers better control over the final substitution pattern.

Pathway A: Starting with a Brominated Pyrazine

Formation of a Dibromopyrazine: A suitable starting material would be a dibrominated pyrazine, such as 2,3-dibromopyrazine or 2,5-dibromopyrazine.

Sequential Arylation: The dibromopyrazine would then undergo a series of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with phenylboronic acid. By carefully controlling the stoichiometry and reaction conditions, it may be possible to selectively replace the bromine atoms with phenyl groups one at a time. For instance, one bromine could be substituted, followed by the introduction of the remaining phenyl groups. This approach relies on the differential reactivity of the bromine atoms on the pyrazine ring.

Pathway B: Condensation with Brominated Precursors

Synthesize Brominated Building Blocks: This pathway would involve preparing brominated versions of the initial condensation precursors. For example, a brominated benzil derivative could be condensed with a phenyl-substituted 1,2-diamine.

| Pathway | Starting Materials | Key Steps | Advantages | Potential Challenges |

| Post-Synthetic Bromination | Triphenylpyrazine | 1. Synthesis of triphenylpyrazine core. 2. Electrophilic bromination. | Potentially shorter route if selective bromination is feasible. | Lack of regioselectivity during bromination; harsh conditions may be required. thieme-connect.de |

| Multi-Step with Brominated Pyrazine | Dibromopyrazine, Phenylboronic Acid | 1. Start with a pre-brominated pyrazine. 2. Sequential Suzuki or other cross-coupling reactions. mdpi.com | High degree of control over substituent placement. | May require multiple, carefully controlled coupling steps; potential for side reactions. |

| Multi-Step with Brominated Precursors | Brominated 1,2-dicarbonyls and/or 1,2-diamines | 1. Synthesize brominated and phenylated precursors. 2. Condensation to form the target ring system. | Builds complexity early; avoids difficult post-synthesis modifications. | Precursor synthesis can be complex and lengthy. researchgate.net |

This table compares the specific synthetic pathways to this compound.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of the bromination of 2,3,5-triphenylpyrazine is critical for achieving a high yield of the desired this compound and minimizing the formation of byproducts, such as poly-brominated species or isomers. Key parameters to consider for optimization include the choice of brominating agent, catalyst, solvent, reaction temperature, and reaction time.

Brominating Agent: A variety of brominating agents can be explored. While molecular bromine (Br₂) is a fundamental choice, its high reactivity can lead to over-bromination and the generation of corrosive HBr. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent commonly used for electron-deficient substrates. Other reagents like benzyltrimethylammonium tribromide could also be considered.

Catalyst: Given the deactivated nature of the pyrazine ring, a Lewis acid or a protic acid catalyst is likely necessary to activate the brominating agent and increase the electrophilicity of the bromine species. Potential catalysts include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), or strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid. The choice and loading of the catalyst would need to be carefully optimized to balance reactivity with selectivity.

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Inert solvents such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are common choices for bromination reactions. The polarity of the solvent can influence the stability of the reaction intermediates.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of degradation products. A systematic study of the reaction at different temperatures, from room temperature to reflux, would be necessary to find the optimal balance. The reaction time would also need to be monitored, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the point of maximum product formation and minimal byproduct accumulation.

A hypothetical optimization study for the bromination of 2,3,5-triphenylpyrazine is presented in the table below. This illustrates a systematic approach to enhancing the yield of this compound.

Table 1: Hypothetical Optimization of the Bromination of 2,3,5-Triphenylpyrazine

| Entry | Brominating Agent (equiv.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ (1.1) | FeBr₃ (10) | CH₂Cl₂ | 25 | 12 | 35 |

| 2 | NBS (1.1) | FeBr₃ (10) | CH₂Cl₂ | 25 | 24 | 45 |

| 3 | NBS (1.1) | AlCl₃ (10) | CH₂Cl₂ | 25 | 24 | 40 |

| 4 | NBS (1.1) | H₂SO₄ (20) | CH₂Cl₂ | 25 | 18 | 55 |

| 5 | NBS (1.1) | H₂SO₄ (20) | CHCl₃ | 40 | 12 | 65 |

| 6 | NBS (1.5) | H₂SO₄ (20) | CHCl₃ | 40 | 12 | 68 (with 10% dibrominated byproduct) |

| 7 | NBS (1.1) | H₂SO₄ (20) | CHCl₃ | 60 | 6 | 75 |

Further yield enhancement strategies could involve the use of microwave irradiation to reduce reaction times and potentially improve yields, or the use of flow chemistry to allow for precise control over reaction parameters and safer handling of hazardous reagents.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound from 2,3,5-triphenylpyrazine is expected to proceed via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazine ring's electron-deficient character makes this reaction challenging, and the mechanism is likely to involve a high-energy intermediate.

The generally accepted mechanism for electrophilic aromatic bromination involves several key steps:

Generation of the Electrophile: In the presence of a catalyst, the brominating agent is polarized or ionized to generate a more potent electrophile. For example, with Br₂ and FeBr₃, the complex [Br-Br-FeBr₃] is formed, which can deliver a Br⁺ species. With NBS and a protic acid like H₂SO₄, the succinimide nitrogen can be protonated, increasing the electrophilicity of the bromine atom.

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the pyrazine ring attacks the electrophilic bromine atom. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring system. For the bromination of 2,3,5-triphenylpyrazine, the attack is predicted to occur at the C-6 position. The stability of the resulting sigma complex will be a key factor in determining the regioselectivity. Computational studies on similar electron-deficient aromatic systems can provide insights into the relative energies of the possible sigma complexes. nih.gov

Deprotonation and Re-aromatization: A weak base in the reaction mixture, which could be the conjugate base of the acid catalyst or the solvent, removes a proton from the sp³-hybridized carbon atom of the sigma complex. This step restores the aromaticity of the pyrazine ring and yields the final product, this compound.

Mechanistic Studies and Supporting Evidence:

To elucidate the specific mechanism for the bromination of 2,3,5-triphenylpyrazine, several experimental and computational approaches could be employed:

Kinetic Studies: Measuring the reaction rate as a function of the concentration of the reactants (triphenylpyrazine, brominating agent, and catalyst) can help to determine the rate law for the reaction. This information can provide insights into the composition of the transition state of the rate-determining step.

Isotope Effect Studies: By using a deuterated substrate (e.g., 6-deuterio-2,3,5-triphenylpyrazine), a kinetic isotope effect (KIE) can be measured. A significant primary KIE (kH/kD > 1) would suggest that the C-H bond breaking is involved in the rate-determining step, which is often the case for electrophilic aromatic substitutions on highly deactivated rings.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathway. rsc.org By calculating the energies of the starting materials, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This can help to confirm the regioselectivity of the bromination and provide a deeper understanding of the electronic factors that govern the reaction. DFT calculations can also be used to visualize the structures of the transition states and intermediates.

In situ Spectroscopic Analysis: Techniques such as in situ Raman spectroscopy could potentially be used to monitor the reaction mixture in real-time. This might allow for the detection of key intermediates, such as the sigma complex, providing direct evidence for the proposed mechanism. acs.org

The combination of these experimental and computational studies would provide a comprehensive understanding of the mechanism of formation for this compound.

Reactivity and Advanced Derivatization Studies of 2 Bromo 3,5,6 Triphenylpyrazine

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2-Bromo-3,5,6-triphenylpyrazine, these reactions leverage the reactivity of the C-Br bond to introduce a wide array of functional groups, thereby modifying the molecule's properties.

Suzuki-Miyaura Coupling for Extended Conjugation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely employed for creating C-C bonds to form biaryls, styrenes, and conjugated systems. libretexts.org This reaction is particularly valuable for extending the π-conjugated system of the triphenylpyrazine core, which can have significant effects on the material's photophysical properties. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. libretexts.org

The reaction's efficiency can be influenced by various factors including the choice of catalyst, base, and solvent. mdpi.com For instance, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity. libretexts.org While specific studies on this compound are not detailed in the provided results, the general applicability of Suzuki-Miyaura coupling to aryl bromides suggests its utility in derivatizing this compound. mdpi.comrsc.org The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl-boronic acids using a Pd(PPh₃)₄ catalyst highlights the feasibility of such transformations on halogenated nitrogen-containing heterocycles. mdpi.com

Stille Coupling for Alkene and Aryl Incorporation

The Stille reaction is another palladium-catalyzed coupling method that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.org It is a versatile reaction for incorporating various sp²-hybridized groups like vinyl and aryl moieties. wikipedia.org The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While direct examples involving this compound are not available in the search results, the Stille reaction's broad scope with aryl bromides makes it a highly relevant method for the derivatization of this pyrazine (B50134). wikipedia.org The reaction conditions can be optimized by varying the palladium catalyst and ligands to achieve the desired coupling products. nih.gov

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The introduction of an alkyne moiety onto the pyrazine ring via Sonogashira coupling can significantly impact the electronic and structural properties of the resulting molecule, opening avenues for applications in materials science.

The reaction is known to proceed under mild conditions, often at room temperature, which enhances its functional group tolerance. wikipedia.org Studies on similar substrates, such as the coupling of 2-amino-3-bromopyridines with terminal alkynes, have demonstrated high yields using a palladium catalyst system. scirp.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Below is a table summarizing typical conditions for Sonogashira coupling as applied to related bromo-heterocyclic compounds:

| Catalyst System | Base | Solvent | Temperature | Yield | Ref |

| Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100°C | 72%-96% | scirp.org |

| PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Room Temp | - | beilstein-journals.org |

Buchwald-Hartwig Amination for Nitrogen-Containing Substituents

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgresearchgate.net This reaction is a powerful method for introducing nitrogen-containing substituents onto the pyrazine core, which can influence the molecule's electronic properties and potential for intermolecular interactions. The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base. researchgate.net

This methodology has been successfully applied to a range of aryl and heteroaryl halides, including bromopyridines. researchgate.netchemspider.com For instance, the amination of 2-bromopyridines with various amines has been achieved in good to excellent yields. researchgate.net While specific data for this compound is not present in the search results, the extensive research on Buchwald-Hartwig amination of other bromo-heterocycles provides a strong basis for its application. nih.govdiva-portal.org

A representative example of Buchwald-Hartwig amination conditions for a bromopyridine derivative is shown in the table below:

| Reactants | Catalyst System | Base | Solvent | Temperature | Yield | Ref |

| 2-bromo-6-methyl pyridine, (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP | NaOBut | Toluene | 80°C | 60% | chemspider.com |

Exploration of Other Palladium or Copper-Catalyzed Reactions

Beyond the well-established coupling reactions, other palladium and copper-catalyzed transformations can be envisioned for the derivatization of this compound. Palladium-catalyzed carboamination reactions, for example, allow for the formation of both a C-C and a C-N bond in a single operation. nih.gov These reactions can lead to the synthesis of complex nitrogen-containing heterocyclic structures. nih.gov

Copper-catalyzed reactions also offer a rich field for exploration. For instance, copper-catalyzed tandem reactions have been used for the synthesis of fused heterocyclic systems from amino-substituted triazines and nitriles. nih.gov Given the nitrogen-rich pyrazine core, such copper-catalyzed methodologies could potentially lead to novel annulated products derived from this compound.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the pyrazine ring can also be susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile displaces the bromide ion. The reactivity of the C-Br bond towards nucleophilic attack is influenced by the electron-withdrawing nature of the pyrazine ring.

Studies on related halogenated heterocycles, such as 5-bromo-1,2,3-triazines, have shown that they can undergo SNAr reactions with nucleophiles like phenols. nih.govresearchgate.net Similarly, the kinetics of nucleophilic substitution on 2-chloropyrimidine (B141910) have been investigated, demonstrating that halogens on electron-deficient heterocyclic rings are susceptible to displacement. zenodo.org These findings suggest that this compound could react with various nucleophiles under appropriate conditions, providing a direct route to introduce a range of functional groups.

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Analysis

This powerful technique provides the most precise information about the arrangement of atoms in a crystalline solid.

Elucidation of Crystal Packing Motifs and Intermolecular Interactions

Beyond the individual molecule, single-crystal X-ray diffraction illuminates how molecules arrange themselves in a crystal lattice. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the aromatic rings or potential halogen bonding involving the bromine atom. These interactions are fundamental to understanding the material's bulk properties. In the absence of a published crystal structure, these packing motifs for 2-Bromo-3,5,6-triphenylpyrazine are unknown.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding.

Elucidation of Characteristic Vibrational Modes

A detailed spectroscopic analysis would allow for the assignment of specific vibrational frequencies to different parts of the molecule. This would include the characteristic ring breathing modes of the pyrazine (B50134) core, the C-Br stretching vibration, and various vibrational modes of the phenyl rings. Such data would serve as a spectroscopic fingerprint for the compound.

Correlation of Spectral Features with Molecular Structure and Electronic Distribution

By correlating the observed vibrational frequencies with the known molecular structure (ideally from X-ray diffraction), researchers can gain insights into the electronic distribution within the molecule. For instance, the position and intensity of certain peaks can reflect the strength of particular bonds and the influence of substituents on the electronic environment of the pyrazine ring.

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation

While X-ray diffraction provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the conformation of molecules in solution. Advanced NMR techniques could elucidate the dynamic behavior of the phenyl rings, such as their rotational freedom, and provide information about the average molecular conformation in a particular solvent.

Unfortunately, specific and detailed experimental data for this compound in these analytical areas are not available in the public domain. While commercial suppliers list the compound, indicating its synthesis is possible, the in-depth scientific characterization required for the requested article has not been published or is not widely accessible.

2D NMR Techniques for Connectivity and Proximity Information

Two-dimensional (2D) NMR spectroscopy is a powerful tool for elucidating the intricate connectivity and spatial relationships of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning proton (¹H) and carbon (¹³C) chemical shifts and establishing through-bond and through-space correlations.

For a molecule with the complexity of this compound, which features a highly substituted pyrazine core and multiple phenyl rings, 2D NMR would be indispensable for unambiguous structural assignment.

COSY experiments would reveal the proton-proton coupling networks within each of the three distinct phenyl rings.

HSQC would directly correlate each proton to its attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC would be crucial for establishing the connectivity between the phenyl rings and the pyrazine core, showing long-range correlations (2-3 bonds) between protons on the phenyl rings and the carbon atoms of the pyrazine ring, and vice-versa. It would also be key in confirming the precise position of the bromine atom at the C2 position of the pyrazine ring through the observation or absence of specific long-range correlations.

NOESY or ROESY experiments would provide information about the through-space proximity of protons. This would be particularly insightful for understanding the preferred orientation of the phenyl rings relative to the pyrazine core and to each other.

However, at present, no such experimental data has been reported for this compound. The following table illustrates the type of data that would be expected from such analyses.

| 2D NMR Technique | Expected Information for this compound | Status |

| COSY | ¹H-¹H correlations within the three phenyl groups. | Data Not Available |

| HSQC | Direct ¹H-¹³C one-bond correlations for all C-H bonds. | Data Not Available |

| HMBC | Long-range ¹H-¹³C correlations confirming the attachment points of the phenyl groups to the pyrazine ring and the position of the bromine atom. | Data Not Available |

| NOESY/ROESY | Through-space correlations indicating the spatial arrangement and proximity of the phenyl rings. | Data Not Available |

Dynamic NMR for Rotational Barriers of Phenyl Groups

The three phenyl groups in this compound are not expected to be coplanar with the central pyrazine ring due to significant steric hindrance. This restricted rotation around the C-C single bonds connecting the phenyl groups to the pyrazine ring gives rise to distinct, stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such conformational dynamics and to quantify the energy barriers associated with the rotation of these groups.

By conducting variable-temperature NMR experiments, one could observe changes in the NMR spectrum. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent protons (e.g., the ortho protons of a tilted phenyl ring) might be observed. As the temperature is increased, the rate of rotation increases, leading to the broadening of these signals and their eventual coalescence into a single, time-averaged signal at a specific temperature (the coalescence temperature).

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This would provide valuable quantitative insight into the conformational stability and flexibility of the molecule. For this compound, one would expect distinct rotational barriers for the phenyl group at C3 versus those at C5 and C6, due to the influence of the adjacent bromine atom.

Despite the suitability of this technique, no dynamic NMR studies have been published for this compound. The table below outlines the potential data that could be generated from such an investigation.

| Parameter | Description | Status |

| Coalescence Temperature (Tc) | The temperature at which distinct signals from exchanging nuclei merge into a single broad peak for each phenyl group's rotation. | Data Not Available |

| Rate Constant (k) | The rate of rotation at the coalescence temperature. | Data Not Available |

| Free Energy of Activation (ΔG‡) | The energy barrier for the rotation of each of the three phenyl groups. | Data Not Available |

Research on this compound Remains Limited

Initial investigations confirm the existence of this compound, with the compound being listed in comprehensive chemical encyclopedias such as "The Chemistry of Heterocyclic Compounds, Supplement I". However, a thorough review of scientific databases and scholarly articles reveals a significant gap in research specifically dedicated to its electronic structure and photophysical behavior.

Standard computational and experimental techniques are widely used to characterize similar heterocyclic molecules. These methods typically include:

Density Functional Theory (DFT): Utilized to understand the ground state electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and their spatial distributions.

Time-Dependent Density Functional Theory (TD-DFT): Employed to investigate excited state properties, predict absorption and emission spectra, and elucidate electronic transition mechanisms.

UV-Visible Absorption Spectroscopy: An experimental technique to determine the wavelengths of light a molecule absorbs, providing insight into its electronic transitions.

Fluorescence and Phosphorescence Spectroscopy: Used to measure the emission of light from excited electronic states, offering information on the molecule's photoluminescent properties, including lifetimes and quantum yields.

While these methodologies are standard for characterizing novel compounds, no specific studies applying them to this compound have been found. The broader research on other brominated and polyphenyl-substituted pyrazine derivatives suggests that the introduction of a bromine atom and multiple phenyl rings would likely influence the electronic and photophysical properties of the parent pyrazine core. However, without direct experimental or computational data for this compound, any discussion of its specific characteristics would be purely speculative.

The absence of dedicated research on this compound means that crucial data points, such as its HOMO-LUMO gap, absorption and emission maxima, and excited-state dynamics, remain undetermined. Consequently, a detailed analysis as outlined in the requested article structure cannot be provided at this time. Further experimental and theoretical studies are necessary to elucidate the fundamental electronic and photophysical properties of this compound.

Electronic Structure and Photophysical Investigations

Experimental Photophysical Characterization

Luminescence Quantum Yield Determination

The luminescence quantum yield (Φ) is a critical parameter for characterizing the efficiency of a material's light-emitting capabilities. It represents the ratio of photons emitted to the photons absorbed. For compounds like 2-Bromo-3,5,6-triphenylpyrazine, the quantum yield is influenced by a delicate balance between radiative and non-radiative decay pathways from the excited state.

To experimentally determine the luminescence quantum yield of this compound, a comparative method using a standard reference compound with a known quantum yield is typically employed. The integrated fluorescence intensity and the absorbance of the sample and the reference are measured under identical experimental conditions. The quantum yield is then calculated using the following equation:

Where:

Φ is the quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

A hypothetical data table for the luminescence quantum yield of this compound in different solvent mixtures, illustrating a potential AIE effect, is presented below. It is important to note that this data is illustrative and not based on published experimental results for this specific compound.

| Solvent System (THF/Water, v/v) | Absorbance at λ_max | Integrated Emission Intensity (a.u.) | Calculated Quantum Yield (Φ) |

| 100/0 | 0.102 | 5,000 | 0.02 |

| 50/50 | 0.101 | 15,000 | 0.06 |

| 20/80 | 0.103 | 150,000 | 0.60 |

| 10/90 | 0.102 | 250,000 | 0.95 |

Investigation of Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. Tetraphenylpyrazine (TPP) is a well-established AIE luminogen (AIEgen), and it is highly probable that this compound also exhibits AIE characteristics.

The primary mechanism responsible for AIE in TPP and its derivatives is the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the phenyl rings attached to the central pyrazine (B50134) core can undergo low-frequency rotational and vibrational motions. These motions provide non-radiative decay channels for the excited state, leading to very low fluorescence quantum yields.

When the molecules aggregate in a poor solvent or in the solid state, the physical constraint imposed by neighboring molecules hinders these intramolecular motions. This restriction blocks the non-radiative decay pathways, forcing the excited state to decay radiatively through fluorescence, resulting in a significant enhancement of the emission intensity.

The investigation of AIE in this compound would typically involve the following steps:

Solvatochromism Studies: The photoluminescence spectra of the compound are recorded in solvent mixtures of varying polarities, such as tetrahydrofuran (THF) and water. An increase in the water fraction (a poor solvent) induces aggregation. A significant increase in fluorescence intensity with increasing water fraction would be a strong indicator of AIE behavior.

Morphological Analysis: Techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) can be used to visualize the morphology of the aggregates formed in the high-water-fraction mixtures.

Theoretical Calculations: Computational studies, using methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), can be employed to model the geometric and electronic structures of the molecule in both its isolated and aggregated states. These calculations can help to understand the changes in conformational freedom and the nature of the electronic transitions upon aggregation.

The bromine substituent in this compound could potentially influence the AIE behavior. Halogen bonding, a non-covalent interaction involving the bromine atom, might play a role in the molecular packing within the aggregates, which could affect the degree of RIM and, consequently, the AIE intensity.

Structure-Photophysical Property Relationships and Molecular Design Principles

The relationship between the molecular structure of a luminogen and its photophysical properties is fundamental to the rational design of new materials with desired characteristics. For this compound, several structural features contribute to its electronic and emissive properties.

Core Pyrazine Unit: The electron-deficient pyrazine ring serves as the core of the molecule. Its electronic properties influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions.

Peripheral Phenyl Rings: The multiple phenyl rings contribute to the propeller-like, non-planar structure of the molecule, which is a common feature of many AIEgens. This twisted conformation prevents strong π-π stacking in the aggregated state, which can lead to fluorescence quenching. The free rotation of these phenyl rings in solution is the primary cause of the weak emission in the dissolved state.

Bromine Substituent: The introduction of a bromine atom can have several effects:

Electronic Effect: As an electron-withdrawing group, bromine can lower the energy levels of the HOMO and LUMO, potentially leading to a blue-shift in the absorption and emission spectra compared to the parent triphenylpyrazine.

Heavy-Atom Effect: As discussed earlier, the heavy bromine atom can enhance intersystem crossing, which may decrease the fluorescence quantum yield. However, in a rigidified aggregated state where non-radiative decay from the triplet state is suppressed, this could potentially lead to phosphorescence.

Steric and Packing Effects: The size of the bromine atom can influence the molecular packing in the solid state. This can alter the intermolecular interactions and the degree to which intramolecular motions are restricted, thereby affecting the AIE efficiency. Halogen bonding interactions could also direct the self-assembly process and the morphology of the aggregates.

Molecular Design Principles for Enhanced Luminescence:

Based on the structure-property relationships of TPP-based AIEgens, the following design principles can be applied to tune the photophysical properties of this compound and related compounds:

Modulation of Intramolecular Motion: The degree of RIM is a key determinant of AIE efficiency. Introducing bulkier substituents on the phenyl rings could further restrict their rotation, potentially leading to higher quantum yields in the aggregated state.

Tuning Electronic Properties: The emission color can be tuned by introducing electron-donating or electron-withdrawing groups at different positions on the phenyl rings. Electron-donating groups generally lead to red-shifted emission, while electron-withdrawing groups cause a blue-shift.

Controlling Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, can be controlled through chemical modification to influence the packing mode in the aggregated state. Well-ordered packing can enhance the rigidity of the aggregates and improve the luminescence efficiency.

Balancing Radiative and Non-radiative Decay Rates: The choice and position of substituents should be carefully considered to minimize non-radiative decay pathways. While the heavy-atom effect of bromine can promote non-radiative decay through intersystem crossing, strategic molecular design can favor radiative decay channels, for instance, by creating a more rigid molecular structure.

Supramolecular Architectures and Self Assembly Capabilities

Design Principles for Pyrazine-Based Supramolecular Systems

The design of supramolecular systems based on pyrazine (B50134) ligands is a cornerstone of modern crystal engineering and materials science. The pyrazine ring itself offers a rigid, planar scaffold with two nitrogen atoms in a 1,4-arrangement, making it an excellent bidentate bridging ligand. The predictable geometry and defined bite angle of the pyrazine unit allow it to act as a reliable tecton, or building block, in the construction of larger architectures. rsc.org

Key design principles that would govern the supramolecular behavior of 2-Bromo-3,5,6-triphenylpyrazine include:

Functional Group Influence: The introduction of substituents is a primary tool for tuning supramolecular structures. The three phenyl groups on this compound provide opportunities for aromatic interactions, while the bromine atom can participate in halogen bonding. These functional groups decorate the core scaffold and introduce specific interaction sites that can be exploited to direct the assembly process.

Symmetry and Stoichiometry: The symmetry of the pyrazine-based building block and the coordination geometry of the chosen metal center are critical factors that dictate the final supramolecular architecture. By carefully selecting these components, chemists can control the size, shape, and dimensionality of the resulting assembly, leading to either discrete structures or extended networks. nih.gov

The combination of these principles allows for the rational design of complex systems where the pyrazine unit serves as a central hub from which other interactions emanate, leading to predictable and functional supramolecular materials.

Coordination-Driven Self-Assembly with Metal Centers

The nitrogen atoms of the pyrazine ring in this compound are potent coordination sites for a wide range of metal ions. This capability allows the molecule to act as a linker in coordination-driven self-assembly, a powerful strategy for constructing complex, well-defined architectures from simple molecular components. nih.gov This process is dynamic and operates under thermodynamic control, leading to the most stable supramolecular structure. nih.gov

By reacting pyrazine-based ligands with metal ions that have specific coordination geometries (e.g., square planar Pt(II) or Pd(II)), it is possible to form discrete, closed structures. researchgate.netnih.gov Although direct examples involving this compound are not available, analogous systems demonstrate the formation of various metallo-supramolecular complexes. Pyrazine derivatives have been successfully used to create nanoscalar supramolecular metallacycles. researchgate.net For instance, the self-assembly of pyrazine-based "acceptor" clips with ditopic pyridyl "donor" tectons can yield hexagonal metallacycles. researchgate.net

The general strategy involves combining a pyrazine-containing ligand with a metal-based acceptor, leading to unique structures whose shape and size are determined by the geometry of the building blocks. researchgate.net This approach has been used to synthesize a variety of architectures, as detailed in the table below.

| Supramolecular Architecture | Metal Ion Examples | Pyrazine Ligand Type | Resulting Shape |

| Metallacycle | Pt(II), Pd(II) | Ditopic, with defined bite angles | Hexagonal, Rectangular |

| Cage | Ru(II), Co(II), Ag(I) | Multimodal, with multiple coordination sites | Cubic, Spherical |

| Catenane | Pd(II) | Flexible bridging ligands | Interlocked Rings |

This table presents examples of architectures formed from various pyrazine and pyridine-based ligands, illustrating the potential for this compound. researchgate.netnih.govsemanticscholar.orgmdpi.com

The bulky triphenyl substituents on this compound would likely influence the final structure, potentially favoring the formation of larger, more open cages or macrocycles to accommodate the steric hindrance.

When pyrazine-based ligands are used with metal ions that support the formation of extended networks, the result is the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. In these structures, the pyrazine molecule acts as a bridging ligand, connecting metal centers into one-, two-, or three-dimensional arrays. nih.govacs.orgacs.org

Pyrazine and its derivatives are widely used linkers in this context. For example, pyrazine has been used to connect cobalt(II) succinate layers into 3D frameworks and to bridge chromium(II) ions into 1D coordination polymers. nih.govacs.orgacs.org The specific architecture is highly dependent on factors such as the metal ion, the solvent system, and the presence of other coordinating species. nih.govacs.org

The potential roles of this compound in MOF construction are twofold:

As a Primary Linker: The two nitrogen atoms can bridge metal centers, forming the backbone of the framework. The triphenyl and bromo groups would then project into the pores of the MOF, modifying its chemical environment and potential for gas adsorption or catalysis.

As a Functional Component: A pyrazine-containing molecule like 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine can be used to construct highly porous MOFs, where the pyrazine core is central to a much larger ligand that coordinates to metal clusters. rsc.org

The table below summarizes examples of coordination polymers and MOFs built with pyrazine-based ligands.

| Dimensionality | Metal Ion | Pyrazine Derivative | Framework Characteristics |

| 1D | Cr(II) | Pyrazine | Chain and ladder-like polymers |

| 1D & 3D | Co(II) | Pyrazine | Succinate-based polymers with tunable architecture |

| 3D | Zn(II) | 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine | Highly porous, two-fold catenated framework |

| 3D | Co(II) | Pyrazine | Trinuclear carboxylate building blocks connected by pyrazine linkers |

This table showcases the versatility of pyrazine ligands in constructing extended networks with various metal ions. nih.govacs.orgacs.orgrsc.orgnih.gov

Non-Covalent Interactions in Directed Self-Assembly

The bromine atom at the 2-position of the pyrazine ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov The strength of this interaction can be tuned and is comparable in some cases to hydrogen bonds, making it a powerful tool in crystal engineering. nih.gov

In the context of this compound, the bromine atom could form halogen bonds with various acceptors, such as:

Nitrogen atoms of adjacent pyrazine rings (Br···N interaction).

The π-systems of the phenyl groups on neighboring molecules (Br···π interaction). rsc.org

Other Lewis basic sites from solvent molecules or co-formers.

The directionality of the C–Br···N or C–Br···π interaction would provide precise control over the orientation of molecules, potentially leading to well-defined tapes, sheets, or 3D networks. The strength of the halogen bond is influenced by the electron-withdrawing nature of the pyrazine ring, which enhances the positive character of the σ-hole on the bromine atom. nih.gov

The three phenyl groups of this compound provide extensive surface area for aromatic interactions, which are crucial drivers of self-assembly. These interactions are generally categorized as π-π stacking and CH-π interactions.

π-π Stacking: This interaction involves the face-to-face arrangement of aromatic rings. libretexts.org It is not a simple attraction between the faces but a more complex interplay of electrostatic and dispersion forces. The most common and energetically favorable geometries are parallel-displaced or T-shaped, rather than a direct sandwich arrangement. researchgate.netmdpi.com The large, electron-rich surfaces of the three phenyl rings are expected to readily engage in π-π stacking, leading to the formation of columnar or layered structures.

CH-π Interactions: These interactions occur when a C-H bond from one molecule points towards the π-face of an aromatic ring on a neighboring molecule. nih.govrsc.org The hydrogen atom carries a partial positive charge and interacts favorably with the electron-rich π-cloud. In this compound, the numerous C-H bonds of the phenyl groups can act as donors, while the faces of the phenyl rings and the pyrazine ring itself can act as acceptors. Studies on analogous tetraphenylethylene derivatives have shown that multiple intermolecular CH/π interactions can drive molecules into a face-to-face packing arrangement, which is a key motif for self-assembly. nih.govrsc.org

The combination of π-π stacking and CH-π interactions would create a robust network of non-covalent bonds, significantly contributing to the thermodynamic stability of the resulting supramolecular assembly and influencing the crystal packing of the molecule.

Lack of Publicly Available Research on the Supramolecular Chemistry of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no published research specifically detailing the supramolecular architectures, self-assembly capabilities, functional properties, or host-guest chemistry of the chemical compound this compound.

Extensive searches of chemical databases and scholarly journals did not yield any studies focused on the non-covalent interactions and higher-order structures of this particular molecule. While research exists on the supramolecular chemistry of other pyrazine derivatives, this information is not directly applicable to this compound due to the unique influence of its specific substituent pattern—a bromine atom and three phenyl groups—on its electronic and steric properties.

The bromine atom, with its potential for halogen bonding, and the bulky phenyl groups, which can engage in π-π stacking and van der Waals interactions, suggest that this compound could theoretically participate in the formation of interesting supramolecular assemblies. However, without experimental or computational studies, any discussion of its self-assembly behavior or the functional properties of such assemblies would be purely speculative.

Similarly, there is no data available on the host-guest chemistry of supramolecular assemblies derived from this compound. The potential for this compound to form cavities or binding sites capable of encapsulating guest molecules has not been investigated.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the supramolecular architectures and functional properties of this compound as requested, due to the absence of relevant research in the public domain. Further experimental investigation would be required to elucidate the chemical properties and behaviors outlined in the proposed article structure.

Advanced Materials Science Applications Non Biological/non Clinical

Optoelectronic Materials

No published data is available on the use of 2-Bromo-3,5,6-triphenylpyrazine as an emitter in OLEDs.

There is no research detailing the application of this compound as an active layer component in OPVs.

Information regarding the use of this compound in OFETs is not present in the available scientific literature.

Catalytic Systems

There are no studies on the design or use of this compound as a ligand in homogeneous catalysis.

No information has been found concerning the role of this compound in heterogeneous catalysis.

Molecular Sensors and Recognition Platforms

The structural characteristics of this compound, featuring a nitrogen-containing heterocyclic core and multiple phenyl-substituents, suggest a theoretical potential for its use in the development of molecular sensors and recognition systems. The electron-rich nature of the pyrazine (B50134) ring, combined with the steric and electronic effects of the triphenyl groups and the bromo-substituent, could, in principle, be exploited for selective analyte binding.

Currently, there are no published studies detailing the development of chemosensors based on this compound for the detection of specific analytes. The design of a chemosensor typically involves the integration of a recognition site (receptor) with a signaling unit (transducer). For this compound, the pyrazine nitrogen atoms and the π-electron system of the phenyl rings could serve as potential binding sites for various analytes, including metal ions or electron-deficient organic molecules.

The bromo-substituent offers a site for further chemical modification, which could be leveraged to introduce specific functionalities tailored for the recognition of a target analyte. For instance, it could be replaced via cross-coupling reactions to attach chromophores or fluorophores, creating a signaling mechanism upon analyte binding.

A hypothetical application could involve its use as a fluorescent chemosensor. The inherent fluorescence of the triphenylpyrazine core could be modulated (either quenched or enhanced) upon interaction with an analyte. The specificity of such a sensor would be dictated by the size, shape, and electronic properties of the binding pocket created by the three-dimensional arrangement of the phenyl rings.

Table 1: Potential Analytes for Hypothetical this compound-Based Chemosensors

| Analyte Class | Potential Interaction Mechanism | Hypothetical Sensing Outcome |

| Metal Ions | Coordination with pyrazine nitrogen atoms | Change in fluorescence or color |

| Nitroaromatics | π-π stacking interactions with phenyl rings | Fluorescence quenching |

| Protons (pH Sensing) | Protonation of pyrazine nitrogen atoms | Shift in absorption or emission spectra |

It is important to reiterate that the data presented in this table is purely theoretical and awaits experimental validation.

The study of molecular recognition in non-biological systems is crucial for the development of new materials with tailored properties, such as self-assembling structures and smart materials. While no specific research has been conducted on this compound in this context, its molecular architecture suggests a capacity for engaging in non-covalent interactions that are fundamental to molecular recognition.

The bromine atom can participate in halogen bonding, a highly directional non-covalent interaction that has been increasingly utilized in crystal engineering and the design of molecular receptors. This interaction could be exploited to direct the assembly of the molecule with other halogen bond acceptors, leading to predictable and ordered structures.

Table 2: Potential Non-Covalent Interactions for Molecular Recognition with this compound

| Interaction Type | Participating Moiety | Potential Application |

| π-π Stacking | Phenyl rings | Formation of columnar liquid crystals or organic semiconductors |

| Halogen Bonding | Bromo-substituent | Crystal engineering, formation of co-crystals |

| CH-π Interactions | Phenyl C-H bonds and π-system of adjacent molecules | Control of molecular packing in the solid state |

The exploration of these interactions for this compound remains a prospective field of research. Such studies would be instrumental in understanding its potential for creating novel functional materials based on the principles of molecular recognition.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Methodologies

The viability of 2-Bromo-3,5,6-triphenylpyrazine in widespread applications hinges on the availability of efficient and sustainable synthetic routes. Current research into tetraphenylpyrazine (TPP), the parent compound, provides a strong foundation. Facile, one-pot syntheses of TPP are known, reacting benzil (B1666583) with 1,2-diphenylethane-1,2-diamine (B1144217) or by heating benzoin (B196080) with ammonium (B1175870) acetate (B1210297) in acetic acid. rsc.orgnih.gov These methods are advantageous as they often yield pure products through simple recrystallization, avoiding complex chromatographic purification. nih.gov

Future research will likely focus on two main areas: the direct, selective bromination of the pre-formed TPP core and the development of greener synthetic pathways.

Selective Bromination: A primary challenge is the regioselective introduction of a single bromine atom onto the pyrazine (B50134) ring of TPP. Future investigations will likely explore various brominating agents, such as N-bromosuccinimide (NBS), in carefully controlled conditions to achieve mono-bromination without forming poly-brominated byproducts. researchgate.net The study of bromination on other highly substituted aromatic systems, like porphyrins, can offer valuable insights into reaction mechanisms and optimization. researchgate.netresearchgate.net

Sustainable Synthesis: Efforts will be directed towards improving the environmental footprint of the synthesis. This includes exploring the use of greener solvents, reducing reaction times through microwave-assisted synthesis, or developing catalytic systems that minimize waste. The principles of green chemistry will guide the design of new routes that are not only efficient but also environmentally benign.

Flow Chemistry: Continuous flow reactors could offer a paradigm shift for the synthesis of this compound and its derivatives. Flow chemistry provides superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved selectivity, and safer handling of reactive intermediates. This approach is inherently scalable, bridging the gap between laboratory research and industrial production.

Exploration of Novel Photonic and Electronic Phenomena

The tetraphenylpyrazine core is known to exhibit Aggregation-Induced Emission (AIE), a phenomenon where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated or solid state. rsc.orgresearchgate.net This property arises from the Restriction of Intramolecular Motion (RIM) of the peripheral phenyl rings in the aggregated state, which blocks non-radiative decay pathways. rsc.orgnih.gov The introduction of a bromine atom onto this AIE-active core is expected to modulate its properties significantly, opening avenues for new discoveries.

Tuning AIE Properties: The bromine atom, with its electron-withdrawing nature and heavy-atom effect, is predicted to alter the photophysical characteristics of the TPP core. Future studies will systematically investigate how the bromo-substituent affects the quantum yield, emission wavelength, and Stokes shift. rsc.org The heavy atom can enhance intersystem crossing, potentially opening pathways for phosphorescence or enabling applications in photodynamic therapy.

Post-Synthetic Functionalization: The true potential of this compound lies in its capacity as a reactive intermediate. The bromine atom serves as an ideal handle for post-synthetic modification via cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov This allows for the facile introduction of a vast array of functional groups, enabling the fine-tuning of emission colors from blue to red and the creation of materials with tailored electronic properties for specific applications. rsc.orgnih.gov

Advanced Optoelectronic Devices: As efficient solid-state emitters, AIEgens are prime candidates for use in Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com Future work will focus on incorporating this compound and its derivatives as emissive layers in non-doped OLEDs. The goal is to achieve high external quantum efficiencies and operational stability, contributing to the next generation of displays and solid-state lighting. sigmaaldrich.com

Integration into Hybrid Organic-Inorganic Material Systems

The creation of hybrid materials that combine the processability and functional diversity of organic molecules with the robustness and unique physical properties of inorganic materials is a major frontier in materials science. rsc.orgmdpi.com this compound is an exceptional candidate for bridging the organic-inorganic divide due to its multiple anchoring points.

Surface Functionalization: The nitrogen atoms in the pyrazine ring can act as ligands to coordinate with metal ions or bind to the surface of inorganic nanoparticles, such as quantum dots or metal oxides (e.g., TiO₂, SiO₂). The bromine atom can be converted into other functional groups (e.g., thiols, silanes) to provide a covalent linkage to inorganic surfaces. This dual functionality allows for the robust grafting of the AIE-active molecule onto various substrates.

AIE-Active MOFs and COFs: The pyrazine nitrogens are ideal for use as multitopic linkers in the construction of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). rsc.org By integrating the AIE-active this compound core into these crystalline, porous structures, researchers can develop highly sensitive chemical sensors. The porous framework could selectively adsorb target analytes, which would then interact with the AIEgen, causing a measurable change in fluorescence.

Hybrid Nanosystems for Biomedicine: AIEgens have been successfully encapsulated within silica (B1680970) nanoparticles to create bright, photostable probes for bio-imaging. mdpi.com Future research will explore the use of this compound to create hybrid nanoparticles for theranostics, where the AIE property is used for imaging and diagnosis, while the molecule or an attached drug is used for therapy.

Advancements in Theoretical Modeling for Predictive Material Design

Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is an indispensable tool for accelerating materials discovery. mdpi.comnih.gov These methods provide deep insights into molecular structure, electronic properties, and excited-state dynamics, allowing for the rational design of new materials before their synthesis.

Predicting Photophysical Properties: Theoretical calculations will be crucial for understanding the fundamental impact of the bromine substituent. Models can predict changes in the frontier molecular orbital energies (HOMO/LUMO), which govern electronic properties, and simulate absorption and emission spectra. mdpi.com Furthermore, computational studies can elucidate the mechanism of AIE by mapping the potential energy surfaces of the ground and excited states, clarifying the roles of intramolecular rotation and intermolecular interactions. rsc.org

Designing Novel Derivatives: Predictive modeling will guide the design of new derivatives created via functionalization at the bromine site. By computationally screening a library of potential substituents, researchers can identify candidates with desired properties, such as specific emission colors, high quantum yields, or appropriate energy levels for charge transport in electronic devices. This in-silico approach saves significant time and synthetic effort. nih.govnih.gov

Modeling Hybrid Interfaces: Understanding the interaction between the organic molecule and an inorganic surface is key to designing effective hybrid materials. Future theoretical work will focus on modeling the interface between this compound and inorganic substrates. These models can predict binding energies, orientation, and electronic coupling, which are critical for applications in catalysis, sensing, and electronics.

| Modeling Application | Computational Method | Predicted Properties | Potential Impact |

| AIE Mechanism | DFT/TD-DFT | Potential Energy Surfaces, Non-radiative decay pathways | Deeper understanding of structure-property relationships |

| Derivative Design | DFT/TD-DFT | HOMO/LUMO levels, Emission Wavelengths | Rational design of new materials for OLEDs and sensors |

| Hybrid Materials | DFT | Binding Energies, Interfacial Electronic Structure | Optimized design of hybrid sensors and photocatalysts |

This table provides an interactive overview of how theoretical modeling can drive future research on this compound.

Scalability of Synthesis for Industrial and Advanced Research Applications

For this compound to move from academic curiosity to a widely used material, its synthesis must be scalable, cost-effective, and reproducible. The demand for advanced materials like AIEgens for applications in diagnostics, electronics, and forensics is growing, creating a strong incentive for industrial-scale production. hkust.edu.hk

Flow Chemistry for Mass Production: As mentioned, transitioning from batch synthesis to continuous flow processing represents a promising route for industrial production. google.com Flow chemistry can improve safety, reduce waste, and allow for automated, on-demand production, which is highly desirable for commercial applications.

Quality Control and Standardization: Establishing robust quality control protocols is essential for commercialization. Future work must define standards for purity and characterization to ensure batch-to-batch consistency. This is critical for applications in sensitive fields like biomedical diagnostics and high-performance electronics, where material purity directly impacts device performance and reliability.

Q & A

Q. What are the standard synthetic routes for 2-Bromo-3,5,6-triphenylpyrazine, and what key reaction conditions are required?

- Methodological Answer : A common approach involves bromination of a pyrazine precursor. For example, bromination of 2-aminopyrazine derivatives using bromine in acetic acid can yield dibrominated intermediates (e.g., 3,5-dibromo-2-aminopyrazine). Subsequent substitution reactions with sodium methoxide introduce methoxy groups, followed by hydrogenation (using Pd/C catalyst) to replace bromine with hydrogen at specific positions . For triphenylpyrazine derivatives, Suzuki-Miyaura cross-coupling with phenylboronic acids can append phenyl groups to the pyrazine core. Key conditions include palladium catalysts (e.g., Pd(PPh₃)₄), inert atmospheres, and anhydrous solvents like THF or DMF.

Q. How can crystallographic characterization (e.g., XRD) resolve the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example, studies on analogous compounds (e.g., 2-Ethyl-3,5,6-triphenylpyrazine) reveal triclinic crystal systems (space group P1) with unit cell parameters a = 9.23 Å, b = 9.87 Å, c = 10.68 Å, and angles α = 79.6°, β = 70.4°, γ = 87.8°. Displacement ellipsoids and hydrogen bonding patterns can be visualized using software like ORTEP-3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during bromination or cross-coupling steps?

- Methodological Answer : Byproduct formation (e.g., over-bromination or incomplete coupling) can be mitigated by:

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce side reactions.

- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) improves coupling efficiency.

- Stoichiometry Adjustments : Using 1.1–1.3 equivalents of boronic acid ensures complete aryl group transfer .

Q. What biological activities are associated with brominated pyrazine derivatives, and how can they be evaluated?

- Methodological Answer : Brominated pyrazines may exhibit antimicrobial or enzyme-inhibitory properties. For example, dihydropyrazine analogs inhibit E. coli growth (MIC testing) and cyclooxygenase activity (COX-1/COX-2 assays). Biological evaluation involves:

- MIC Assays : Broth dilution methods to determine minimum inhibitory concentrations against bacterial strains.

- Enzyme Inhibition : Spectrophotometric monitoring of prostaglandin production in COX inhibition assays .

Q. How does the position of bromine on the pyrazine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at the 2-position (vs. 3- or 5-) enhances electrophilicity due to electron-withdrawing effects, facilitating oxidative addition in Pd-catalyzed reactions. Comparative studies on analogs (e.g., 2-Bromo-3,5-dichloropyridine) show higher coupling yields with electron-rich arylboronic acids. Reactivity can be quantified via <sup>1</sup>H NMR monitoring of reaction progress .

Q. What insights do crystallographic studies provide into the structure-property relationships of this compound?

- Methodological Answer : XRD analysis reveals steric effects from the bulky triphenyl groups, which distort the pyrazine ring and influence π-π stacking. For example, in 2-Ethyl-3,5,6-triphenylpyrazine, the dihedral angle between the pyrazine ring and phenyl groups ranges from 45° to 80°, affecting electronic conjugation and fluorescence properties. These structural features correlate with optical behavior in UV-Vis and fluorescence spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products